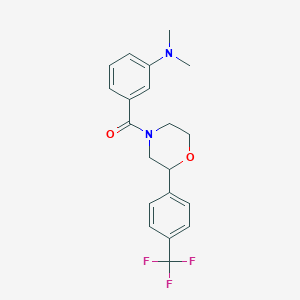
(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone, also known as DPM, is a synthetic chemical compound that has been used in scientific research for its unique properties. DPM is a member of the morpholine class of compounds and is known for its ability to selectively bind to certain receptors in the body.
Applications De Recherche Scientifique
Antioxidant Properties
- Compounds similar to (3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone have been synthesized and evaluated for their antioxidant properties. These include derivatives of (3,4‐Dihydroxyphenyl)(2,3,4‐trihydroxyphenyl)methanone and their brominated versions. The antioxidant activities were assessed through various in vitro assays, showing that these compounds could be potential antioxidants owing to their structural features (Çetinkaya et al., 2012).
Photophysical and Electroluminescent Properties
- Research into the photophysical and electroluminescent properties of similar compounds has been conducted. For instance, phosphorescent Ir(III) complexes based on aryl(6-arylpyridin-3-yl)methanone ligands were synthesized and characterized. These complexes demonstrated efficient red emission and were explored for use in organic light-emitting diodes (Kang et al., 2011).
Neurokinin-1 Receptor Antagonism
- A compound with a similar structure, featuring a morpholino group and trifluoromethyl phenyl segment, has been studied as a neurokinin-1 receptor antagonist. This compound showed promise in pre-clinical tests for efficacy in emesis and depression, highlighting the potential therapeutic applications of these types of molecules (Harrison et al., 2001).
Synthesis and Crystallography
- The synthesis and crystal structure of compounds with similar structural features have been studied. For example, a study on 12-Methoxy-15-(4-morpholino)podocarpa-8,11,13-trien-15-one, synthesized from natural podocarpic acid, provides insights into the structural aspects and potential synthetic pathways for related compounds (Bakare et al., 2005).
Catalysis and Molecular Logic Devices
- Other research focuses on the use of similar compounds in catalysis and as molecular logic devices. For instance, compounds with dimethylamino phenyl groups have been explored for their role in catalytic hydrogenations and as components of molecular logic devices based on photoinduced electron transfer and internal charge transfer mechanisms (Guerriero et al., 2011; ZammitRamon et al., 2015).
Propriétés
IUPAC Name |
[3-(dimethylamino)phenyl]-[2-[4-(trifluoromethyl)phenyl]morpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21F3N2O2/c1-24(2)17-5-3-4-15(12-17)19(26)25-10-11-27-18(13-25)14-6-8-16(9-7-14)20(21,22)23/h3-9,12,18H,10-11,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXFNXMRPJMMHTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=CC(=C1)C(=O)N2CCOC(C2)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-(Dimethylamino)phenyl)(2-(4-(trifluoromethyl)phenyl)morpholino)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

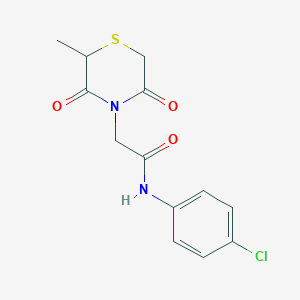
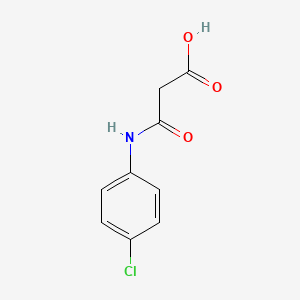
![(4-Bromothiophen-2-yl)(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)methanone](/img/structure/B2562067.png)
![N-(2-(furan-2-yl)-2-morpholinoethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2562069.png)
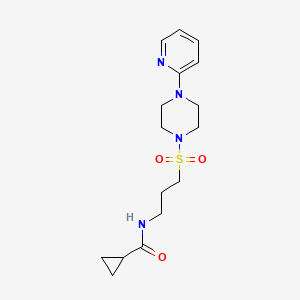
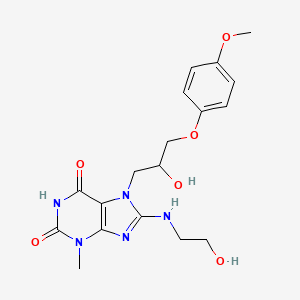
![2-Amino-6-benzyl-4-(2-methoxyphenyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2562076.png)
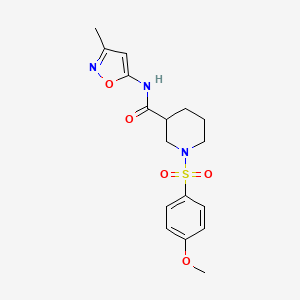
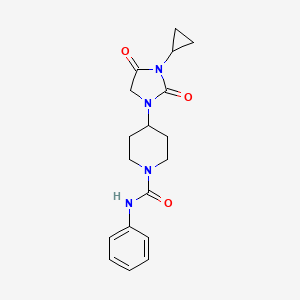
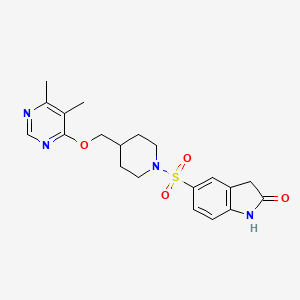
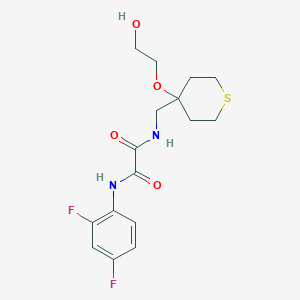
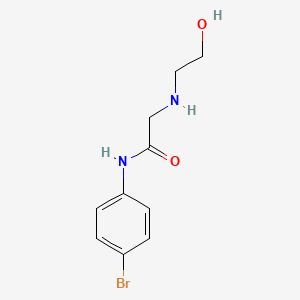
![1-(6-Oxa-9-azaspiro[4.5]decan-9-yl)prop-2-en-1-one](/img/structure/B2562084.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclohexanecarboxamide](/img/structure/B2562086.png)